molecular formula C22H15F3N2O3 B2628926 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922109-33-9

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2628926
CAS No.: 922109-33-9
M. Wt: 412.368
InChI Key: PGAPULLPHYOJEJ-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a sophisticated benzamide derivative built around a dibenzo[b,f][1,4]oxazepine core, a scaffold known for its rigid and planar aromatic structure that is advantageous in medicinal chemistry and drug discovery . This specific compound is characterized by a methyl group at the 8-position and a 2-(trifluoromethyl)benzamide moiety attached to the core structure. The inclusion of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to enhance key properties such as lipophilicity and metabolic stability, which can influence the compound's absorption, distribution, and overall bioavailability . Compounds within the dibenzo[1,4]oxazepine class are frequently investigated in scientific research for their potential biological activities. While the specific profile of this analog is under exploration, related structures are studied for a range of properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them valuable as tool compounds or lead structures in biological studies . Researchers utilize this chemical for probing biological pathways and as a key intermediate in the synthesis of more complex molecules for various research applications . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-12-6-8-19-17(10-12)27-21(29)15-11-13(7-9-18(15)30-19)26-20(28)14-4-2-3-5-16(14)22(23,24)25/h2-11H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAPULLPHYOJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Oxidation to Form the Ketone:

    Attachment of the Trifluoromethylbenzamide Moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine core with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxazepine ring.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, etc.

Scientific Research Applications

Receptor Modulation : This compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system. Its potential to influence receptor activity could lead to therapeutic applications in neuropsychiatric disorders.

Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes crucial in metabolic pathways. This inhibition could have implications for treating metabolic disorders or diseases where enzyme activity is dysregulated.

Antioxidant Activity : The compound has shown promise in exhibiting antioxidant properties, which could protect cells from oxidative stress and related damage.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide exhibited significant antidepressant-like effects. Behavioral tests such as the forced swim test and the tail suspension test indicated that the compound's efficacy was comparable to standard antidepressants like fluoxetine. This suggests its potential as a novel treatment for depression.

Case Study 2: Anti-inflammatory Properties

In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This anti-inflammatory effect suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or other chronic inflammatory conditions.

Toxicity and Safety Profile

Toxicological assessments have shown that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile and determine any long-term effects associated with its use.

Mechanism of Action

The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity and specificity, while the oxazepine core might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Oxazepine vs. Thiazepine Core Modifications

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the central heterocycle alters physicochemical and pharmacological properties. Examples include:

Compound Name Core Structure Key Substituents Synthesis Yield Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Thiazepine Ethyl, 4-methoxyphenyl Not reported
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine Methyl, o-CF3 Not reported

Key Observations :

  • Thiazepine derivatives (e.g., compounds in ) often require oxidation steps (e.g., using MCPBA) to form sulfone/sulfoxide derivatives, complicating synthesis .
  • Oxazepines (e.g., the target compound) may exhibit enhanced metabolic stability due to reduced susceptibility to sulfur oxidation .

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the benzamide moiety significantly influences activity:

Compound Name CF3 Position Molecular Formula Notes Reference
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2 -(trifluoromethyl)benzamide Ortho (position 2) C22H15F3N2O3 Higher steric hindrance
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4 -(trifluoromethyl)benzamide Para (position 4) C22H15F3N2O3 Improved electronic interaction

Key Observations :

  • The ortho-CF3 group in the target compound may reduce binding affinity to planar receptors due to steric effects compared to the para-CF3 analog .
  • Para-substituted analogs are more commonly reported in literature, suggesting broader synthetic feasibility .

Variations in Aromatic Substituents

Substituents on the benzamide or acetamide moieties modulate solubility and target engagement:

Compound Name Aromatic Substituent Yield Key Synthetic Step Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 4-Fluorophenyl 83% Coupling with 4-fluorophenylacetic acid
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 3-Chlorobenzyl Not reported NaH-mediated alkylation in DMF

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and binding to hydrophobic pockets .
  • Bulky substituents (e.g., naphthyl in ) reduce yields due to steric challenges during coupling reactions.

Q & A

Q. How should researchers address discrepancies in bioactivity data across different cell lines or assay formats?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm target engagement. Apply multivariate analysis to identify confounding variables (e.g., efflux pump expression). Validate findings in primary cell models .

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